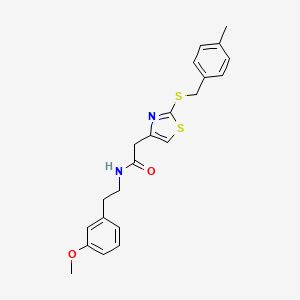

N-(3-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(3-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS: 941985-01-9; molecular formula: C₂₂H₂₄N₂O₂S₂; molecular weight: 412.6) is a synthetic thiazole-based acetamide derivative characterized by a 3-methoxyphenethylamine moiety linked via an acetamide bridge to a thiazole ring bearing a 4-methylbenzylthio substituent.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S2/c1-16-6-8-18(9-7-16)14-27-22-24-19(15-28-22)13-21(25)23-11-10-17-4-3-5-20(12-17)26-2/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDCHUFQIHPLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with potential biological activity. Its molecular structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C22H24N2O2S2

- Molecular Weight : 412.57 g/mol

- CAS Number : 941875-83-8

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including:

- Enzymes : The thiazole moiety may facilitate enzyme inhibition through competitive binding.

- Receptors : Potential modulation of receptor activity, influencing signaling pathways related to inflammation and pain.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, suggesting that this compound may share these effects.

In Vitro Studies

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines in cultured macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways.

- Antioxidant Properties : The compound showed significant scavenging activity against free radicals in DPPH assays, indicating potential antioxidant effects.

In Vivo Studies

- Analgesic Effects : Animal models treated with this compound exhibited reduced pain sensitivity in response to thermal stimuli, supporting its potential as an analgesic agent.

- Anti-cancer Potential : Preliminary studies indicated that this compound may inhibit the proliferation of cancer cell lines, particularly in breast and colon cancer models, suggesting a role in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |

| Study 2 | Showed inhibition of cell growth in MCF-7 breast cancer cells, with an IC50 value indicating efficacy at micromolar concentrations. |

| Study 3 | Reported enhanced antioxidant enzyme activity in liver tissues of mice administered the compound compared to controls. |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

- The 3-methoxyphenethyl group in the target compound may enhance target affinity compared to simpler aryl substituents (e.g., o-tolyl in ), as methoxy groups often improve solubility and hydrogen-bonding capacity .

- In antitumor analogues, electron-withdrawing groups (e.g., 4-chlorophenyl in ) correlate with higher activity (MGI%: 47%) than electron-donating groups (e.g., 4-fluorophenyl, MGI%: 7%), suggesting that substituent electronics modulate efficacy .

Triazole-containing analogues (e.g., ) exhibit distinct binding modes due to nitrogen-rich cores, highlighting the role of heterocycle choice in selectivity .

Biological Activity Trends :

- Antimicrobial Activity : Thiazole-acetamides with methyl or chlorophenyl substituents (e.g., 107b, 107k in ) show potent antibacterial effects (MIC: 6.25 μg/mL), whereas antifungal activity is more variable, possibly due to differences in membrane permeability .

- Antitumor Activity : Compounds with trimethoxyphenyl moieties (e.g., ) exhibit GI₅₀ values as low as 3.16 mM, outperforming 5-fluorouracil (18.60 mM). The target compound’s 4-methylbenzylthio group may similarly enhance lipophilicity and tumor penetration .

Pharmacophore and Bioisosteric Replacements

- Bioisosteric Thioether vs. Oxadiazole: The 4-methylbenzylthio group in the target compound may serve as a bioisostere for oxadiazole rings, which are known to improve metabolic stability and receptor binding via hydrogen-bonding interactions .

- Amide vs. Ester/Carbamate : Unlike ester or carbamate derivatives (e.g., ), the acetamide linkage in the target compound provides hydrolytic stability, critical for oral bioavailability .

Q & A

Basic: What is the general synthetic route for preparing N-(substituted thiazolyl)acetamide derivatives like N-(3-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves thiazole ring formation followed by amide coupling . For example:

- Step 1 : React 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .

- Step 2 : Introduce thioether substituents (e.g., 4-methylbenzylthio) via nucleophilic substitution using mercapto derivatives (e.g., 4-methylbenzyl mercaptan) under basic conditions (e.g., triethylamine) .

- Step 3 : Purify intermediates via recrystallization (ethanol-DMF mixtures) and confirm structures using ¹H/¹³C-NMR and LC-MS .

Basic: How can researchers structurally characterize this compound using spectroscopic methods?

Key techniques include:

- ¹H-NMR : Identify aromatic protons (δ 7.2–7.4 ppm for substituted phenyl groups), thiazole protons (δ 6.1–6.3 ppm), and acetamide NH (δ ~11.8 ppm, broad singlet) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .

- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental values for molecular formula C₂₄H₂₅N₃O₂S₂) .

Basic: What in vitro models are suitable for evaluating the anticancer activity of this compound?

- Use A549 human lung adenocarcinoma cells for cytotoxicity screening (IC₅₀ determination via MTT assay) .

- Compare selectivity against NIH/3T3 mouse embryoblasts to assess tumor-specific activity .

- Measure apoptosis induction via flow cytometry (Annexin V/PI staining), noting that thiazole derivatives with tetrazole/imidazole thio groups show higher apoptosis rates (~30–40%) compared to unsubstituted analogs .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Choice : Use dioxane or THF for better solubility of intermediates .

- Catalyst Optimization : Replace AlCl₃ with milder bases (e.g., K₂CO₃) to reduce side reactions .

- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to prevent thiazole ring degradation .

- Amine Selection : Bulky amines (e.g., exo-2-aminonorbornane) improve regioselectivity in substitution reactions .

Advanced: How do substituents on the thiazole ring influence biological activity?

- Thioether Groups : 4-Methylbenzylthio enhances lipophilicity and membrane permeability, improving IC₅₀ values (e.g., 23.3 µM in A549 cells) .

- Methoxy Phenethyl Side Chain : Increases metabolic stability by reducing cytochrome P450-mediated oxidation .

- Imidazole vs. Tetrazole Thio Groups : Imidazole derivatives (e.g., compound 4a) show higher apoptosis induction (~35%) than tetrazole analogs (~30%) due to enhanced hydrogen bonding with target proteins .

Advanced: What analytical methods ensure the purity and stability of this compound during storage?

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Confirm stability up to 150°C .

- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed acetamide or oxidized thioether) under accelerated storage conditions (40°C/75% RH) .

Advanced: How should researchers address contradictions in biological activity data across studies?

- Replicate Assays : Validate apoptosis percentages (e.g., 30–40% in A549 cells) across multiple labs .

- Control for Substituent Effects : Compare compounds with identical thioether groups but varying side chains to isolate structure-activity relationships (SAR) .

- Mechanistic Studies : Use siRNA knockdown or kinase assays to confirm target engagement (e.g., CDK9 inhibition) when activity discrepancies arise .

Advanced: What computational methods support the design of derivatives with enhanced selectivity?

- Molecular Docking : Model interactions with CDK9 (PDB: 4BCF) to prioritize substituents that form hydrogen bonds with hinge regions (e.g., Val101, Cys106) .

- ADMET Prediction : Use QikProp or SwissADME to optimize logP (2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when replacing thioether groups (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.